7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile
Description
Properties
IUPAC Name |
7-bromo-1-methylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c1-13-8-6(9)2-5(4-10)3-7(8)11-12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFPOWQQJUJCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Methylation Strategy
The synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile typically starts from a benzotriazole precursor, which undergoes selective bromination at the 7-position using brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS). The choice of brominating agent and reaction conditions (temperature, solvent, catalyst presence) are critical to achieving regioselectivity and high yield.
Methylation at the 1-position is commonly achieved through alkylation reactions using methyl iodide or methyl sulfate under basic conditions. The carbonitrile group at the 5-position is introduced either by starting from a nitrile-substituted benzotriazole or by subsequent functional group transformation.
Industrial Continuous Flow Process
In industrial production, a continuous flow process is employed to optimize the reaction efficiency and product purity. Raw materials are fed continuously into a reactor where bromination and methylation occur under tightly controlled temperature and pressure conditions. This method allows for scalability and consistent quality, with integrated purification steps to remove impurities and by-products.
Detailed Preparation Procedure
A typical laboratory synthesis involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting benzotriazole derivative | Benzotriazole or methylated benzotriazole precursor |
| 2 | Bromination with Br2 or NBS in presence of catalyst | Selective bromination at 7-position |
| 3 | Methylation using methyl iodide under basic medium | Alkylation at 1-position |
| 4 | Introduction or retention of carbonitrile group | Via starting material or post-functionalization |
| 5 | Purification | Column chromatography or recrystallization |
Reaction Mechanisms and Chemical Considerations
- Bromination: Electrophilic aromatic substitution facilitated by bromine or NBS, often catalyzed by Lewis acids or radical initiators.
- Methylation: Nucleophilic substitution on the nitrogen atom of benzotriazole using methylating agents.
- Carbonitrile introduction: Can be via direct substitution or by functional group transformation such as dehydration of amides or substitution reactions on halogenated intermediates.
Comparative Data on Preparation Methods
| Method | Reagents Used | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Batch bromination + methylation | Br2 or NBS, methyl iodide | Room temp to reflux | 70-85 | Simple, well-established | Longer reaction times, batch scale |
| Continuous flow synthesis | Controlled feed of raw materials | Optimized temp and pressure | 85-95 | High purity, scalable, reproducible | Requires specialized equipment |
| Alternative acylation route | Thionyl chloride, benzotriazole | Mild conditions, solvent-based | 75-80 | Useful for N-acyl derivatives | Not direct for brominated nitrile |
Research Findings and Literature Insights
- The continuous flow process enhances yield and purity by minimizing side reactions and allowing precise control over reaction parameters.
- Bromination using NBS provides better regioselectivity compared to molecular bromine, reducing polybromination.
- Methylation efficiency depends on the base used and solvent polarity; polar aprotic solvents favor higher yields.
- The carbonitrile group imparts unique reactivity, enabling further chemical transformations such as reductions or substitutions, expanding the compound’s utility.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Bromination agent | Br2 or N-bromosuccinimide (NBS) | NBS preferred for selectivity |
| Methylation agent | Methyl iodide or methyl sulfate | Requires base (e.g., K2CO3) |
| Solvent | Dichloromethane, acetonitrile, or DMF | Depends on step |
| Temperature | 0°C to reflux (depending on step) | Controlled for regioselectivity |
| Reaction time | 30 min to several hours | Optimized for yield |
| Purification method | Column chromatography or crystallization | To achieve >95% purity |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia, under appropriate reaction conditions.
Major Products Formed:
Oxidation: Bromate salts.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Reaction Types
- Oxidation: The bromine atom can be oxidized to form bromate ions.
- Reduction: The carbonitrile group can be reduced to form an amine.
- Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Organic Synthesis
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile serves as a building block in organic synthesis. It is particularly useful in the development of new pharmaceuticals and agrochemicals. Its structural features allow for the creation of diverse derivatives that can exhibit various biological activities.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that benzotriazole derivatives exhibit antimicrobial properties. For instance, compounds derived from benzotriazole have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin .
Biological Applications
The compound is utilized as a probe in biological studies to investigate cellular processes and enzyme activities. Its ability to interact with molecular targets makes it valuable in medicinal chemistry.
Case Study: Antiprotozoal Activity
A study evaluated various benzotriazole derivatives for their antiprotozoal activity against Acanthamoeba castellanii. Some synthesized compounds showed comparable activity to existing treatments like chlorohexidine, indicating potential for further drug development .
Industrial Uses
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzotriazole/Benzimidazole Derivatives
7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
- Core Structure : Benzodiazole (two nitrogen atoms in a six-membered ring) vs. benzotriazole (three nitrogen atoms in a fused bicyclic system).
- Substituents : A butyl group at position 1 and a methyl group at position 2, compared to the methyl group at position 1 in the target compound.
- The benzodiazole core, with fewer nitrogen atoms, is less electron-deficient than benzotriazole, reducing its reactivity in electrophilic substitutions .
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester
- Core Structure : Benzoimidazole (two nitrogen atoms in a five-membered ring fused to benzene) vs. benzotriazole.
- Substituents : A carboxylic acid methyl ester at position 5 instead of a nitrile group.
- Functional Impact : The ester group introduces polarity and hydrogen-bonding capability, contrasting with the nitrile’s electron-withdrawing nature. Benzoimidazoles are more basic than benzotriazoles due to the availability of lone pairs on nitrogen, influencing their interaction with biological targets .
Heterocyclic Core Modifications
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
- Core Structure : Oxazole (five-membered ring with one oxygen and one nitrogen atom) vs. benzotriazole.
- Substituents : A 2,6-dichlorophenyl group and a nitrile at position 3.
- Functional Impact : The oxazole ring is less aromatic and more prone to ring-opening reactions compared to benzotriazole. The dichlorophenyl group adds steric bulk and electron-withdrawing effects, which may hinder nucleophilic attacks but enhance stability in acidic conditions .
Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Functional Group Impact |
|---|---|---|---|
| 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile | Benzotriazole | Br (C7), CH3 (C1), CN (C5) | High electrophilicity; cross-coupling versatility |
| 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylate | Benzoimidazole | Br (C7), CH3 (C2), COOCH3 (C5) | Enhanced polarity; hydrogen-bonding capability |
| 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile | Oxazole | Br (C5), 2,6-Cl2Ph (C2), CN (C4) | Steric hindrance; reduced aromatic stabilization |
Biological Activity
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.07 g/mol. The presence of bromine and the benzotriazole moiety contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Staphylococcus aureus : The compound exhibits significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) as low as 7.8 μg/mL against methicillin-resistant strains (MRSA) .
- Candida albicans : It also shows antifungal properties with MIC values indicating effective inhibition of fungal growth .
Comparative Antimicrobial Activity Table
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against C. albicans |
|---|---|---|
| This compound | 7.8 | 15.6 |
| Reference Compound (e.g., Nitrofurantoin) | 12.5–25 | Not specified |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties:
- Cell Line Studies : In vitro studies show that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells . The IC50 values for these cell lines are significantly lower than those for standard chemotherapeutic agents like doxorubicin.
Anticancer Activity Table
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| U937 (Leukemia) | <10 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells through caspase activation and modulation of p53 expression levels .
- Membrane Disruption : The presence of halogen atoms enhances its ability to disrupt microbial membranes, leading to cell death.
Case Studies
A pivotal study demonstrated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. In a clinical setting, patients with MRSA infections showed improved outcomes when treated with formulations containing this compound .
Another study focused on its anticancer properties revealed that the compound significantly reduced tumor size in xenograft models when administered alongside conventional therapies .
Q & A
Q. Key Factors Affecting Yield
- Temperature: Lower temperatures reduce decomposition of the nitrile group.
- Catalyst: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve selectivity in cross-coupling steps.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of brominated benzotriazole-carbonitriles?
Basic Research Question
- ¹H NMR: The methyl group on the triazole ring shows a singlet at δ 3.8–4.0 ppm. Bromine’s deshielding effect shifts adjacent protons downfield (e.g., aromatic protons near Br appear at δ 7.5–8.0 ppm).
- ¹³C NMR: The nitrile carbon resonates at ~115 ppm, while the triazole carbons appear between 140–150 ppm. Bromine’s electronegativity causes distinct splitting in DEPT-135 spectra .
- MS (HRMS): Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm molecular ion peaks.
Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
What strategies resolve contradictions in reported reactivity data for brominated benzotriazoles in Suzuki-Miyaura couplings?
Advanced Research Question
Discrepancies often arise from differences in:
- Catalyst Systems: Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered substrates.
- Base: Cs₂CO₃ enhances transmetallation but may degrade nitrile groups; K₃PO₄ is milder.
- Solvent: Dioxane/water mixtures (4:1) improve solubility vs. pure DMF.
Case Study: A 2022 study found that microwave-assisted Suzuki reactions (100°C, 20 min) increased yields by 15–20% compared to traditional heating .
How does computational modeling predict the regioselectivity of electrophilic substitution in this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- The nitrile group directs electrophiles to the para position (C-5) due to its electron-withdrawing effect.
- The methyl group on the triazole increases electron density at C-4, favoring electrophilic attack at C-6 in acidic conditions.
Validation: Experimental bromination at C-6 aligns with Fukui function analysis showing high nucleophilicity at this site .
What are the methodological challenges in assessing the compound’s biological activity, and how are false positives minimized?
Advanced Research Question
- False Positives: The nitrile group can react with thiols in assay buffers, generating artifactual inhibition. Use control experiments with β-mercaptoethanol to confirm target-specific activity.
- Solubility: Low aqueous solubility (logP ~2.8) necessitates DMSO stocks ≤0.1% to avoid cytotoxicity.
- Metabolic Stability: Microsomal assays (human liver microsomes, NADPH) show rapid CYP3A4-mediated degradation. Structural analogs with fluorinated methyl groups improve stability .
How do steric and electronic effects influence the compound’s utility as a ligand in transition-metal catalysis?
Advanced Research Question
- Steric Effects: The methyl group on the triazole restricts coordination geometry, favoring monodentate binding to metals like Cu(I) or Pd(II).
- Electronic Effects: The nitrile’s electron-withdrawing nature stabilizes metal centers in oxidation states critical for cross-couplings (e.g., Pd⁰ → PdII).
- Case Study: In Ullmann couplings, the compound achieves 85% yield with CuI/1,10-phenanthroline, outperforming non-brominated analogs by 30% .
What factorial design approaches optimize reaction conditions for scaling up synthesis?
Advanced Research Question
A 2⁴ factorial design evaluates:
- Factors: Temperature (60°C vs. 80°C), catalyst loading (2% vs. 5%), solvent (DMF vs. acetonitrile), and reaction time (12h vs. 24h).
- Response Variables: Yield, purity (HPLC), and byproduct formation.
Outcome: Catalyst loading and temperature are critical (p < 0.05). Optimal conditions: 5% Pd(OAc)₂, 60°C, acetonitrile, 12h (yield: 78%, purity: 98%) .
How are degradation pathways identified under accelerated stability testing (ICH Q1A guidelines)?
Advanced Research Question
- Forced Degradation: Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1B).
- Key Degradants: Hydrolysis of the nitrile to amide (under acidic conditions) and debromination (under UV).
- Analytical Tools: LC-MS/MS identifies m/z 228 (debrominated product) and m/z 245 (amide derivative) .
Notes
- Safety: Store below -20°C in amber vials to prevent photodegradation. Use gloveboxes for air-sensitive reactions.
- Ethical Research: Adhere to institutional guidelines for handling halogenated compounds (waste disposal, PPE).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
